N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide is a complex organic compound with the molecular formula C31H56N6O7S3 and a molecular weight of 721.01 g/mol . This compound is primarily used in the field of neurology research, particularly in the study of neurotransmission, nociception, and various neurological disorders such as Alzheimer’s, depression, epilepsy, and Parkinson’s .
Preparation Methods
The synthesis of N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide involves multiple steps, typically starting with the preparation of biotinylated intermediates. The synthetic route generally includes the following steps:
Biotinylation: Biotin is first activated and then conjugated with caproylamine to form biotinylcaproylamine.
Sequential Amination: The biotinylcaproylamine is further reacted with caproylamine in the presence of coupling agents to form biotinylcaproylaminocaproylamine.
Chemical Reactions Analysis
N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide undergoes several types of chemical reactions:
Substitution Reactions: It reacts specifically and rapidly with thiols to form mixed disulfides.
Oxidation and Reduction:
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of its amide bonds.
Common reagents used in these reactions include thiols, oxidizing agents, and hydrolyzing agents. The major products formed from these reactions are mixed disulfides and hydrolyzed intermediates .
Scientific Research Applications
N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide involves its interaction with thiol groups in proteins. The compound reacts specifically and rapidly with thiols to form mixed disulfides, which can alter the structure and function of the target proteins . This mechanism is particularly useful for probing the structures of receptor channels and studying protein interactions .
Comparison with Similar Compounds
N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide is unique due to its specific reactivity with thiols and its application in neurology research. Similar compounds include:
This compound (relative stereo): This compound has a similar structure but differs in stereochemistry.
Biotinylated Compounds: Other biotinylated compounds used in proteomics and receptor channel studies.
These similar compounds share some functional similarities but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56N6O7S3/c1-47(43,44)46-22-21-35-29(41)16-7-4-12-19-33-27(39)14-5-2-10-18-32-26(38)15-6-3-11-20-34-28(40)17-9-8-13-25-30-24(23-45-25)36-31(42)37-30/h24-25,30H,2-23H2,1H3,(H,32,38)(H,33,39)(H,34,40)(H,35,41)(H2,36,37,42)/t24?,25-,30?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHVURBITOMQHQ-XJVLODEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56N6O7S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.